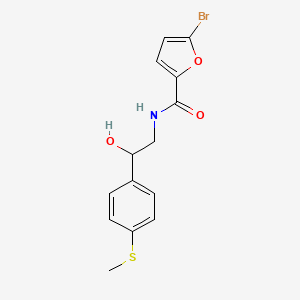

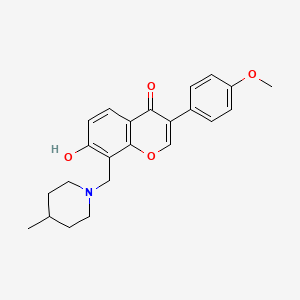

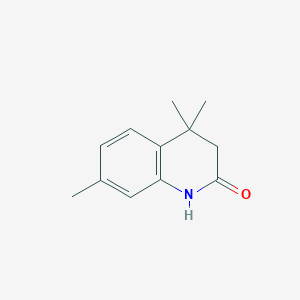

![molecular formula C20H22FNO3 B2480193 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS No. 1164562-17-7](/img/structure/B2480193.png)

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions, including O-alkylation, bromination, and the use of specific reagents to introduce fluorine atoms into the molecular structure. For instance, compounds with similar structural motifs have been synthesized through reactions involving sodium methoxide, silver triflate, and non-nucleophilic amine bases to introduce fluorobenzyl and methoxy groups (R. Iwata et al., 2000; D. Crich et al., 2009).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common methods used to analyze the molecular structure of such compounds. These techniques reveal details about the spatial arrangement of atoms, dihedral angles, and the presence of hydrogen bonds, which play a crucial role in stabilizing the molecular structure (Xu Liang, 2009).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the presence of fluorine, which affects their chemical behavior in reactions such as alkylation, deprotection, and cyclization. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its reactivity and stability (D. Crich et al., 2009).

Physical Properties Analysis

The physical properties of fluorinated compounds, including melting points, boiling points, and solubility, are influenced by the presence and position of fluorine atoms within the molecule. These properties are critical for determining the compound's suitability for various applications (S. Moser et al., 2005).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are significantly impacted by the fluorination of the compound. Fluorine atoms can affect the electron distribution within the molecule, altering its reactivity patterns in chemical transformations (Jianying Huang & F. Zhou, 2011).

科学的研究の応用

Photodynamic Therapy Application

One of the significant applications of compounds related to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated its potential as a Type II photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a component of the target compound, has been utilized in the synthesis of oligoribonucleotides. Takaku and Kamaike (1982) showed that this group could be successfully used in oligoribonucleotide synthesis via the phosphotriester approach, demonstrating its significance in nucleic acid chemistry (Takaku & Kamaike, 1982).

Potential Antiplasmodial Activity

Research on related compounds has shown potential applications in antiplasmodial activity. Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and evaluated its antiplasmodial activities, demonstrating its effectiveness against Plasmodium falciparum strains (Hadanu et al., 2010).

Mechanofluorochromic Properties

Song et al. (2015) investigated the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including compounds similar to the target compound. Their study revealed different optical properties due to distinct stacking modes, indicating potential applications in material science (Song et al., 2015).

Antibacterial and Antifungal Agents

Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which showed significant antibacterial and antifungal activities. This indicates the potential of similar compounds in developing new antimicrobial agents (Helal et al., 2013).

Corrosion Inhibition

Heydari et al. (2018) studied Schiff bases containing O-methyl substitutes, similar to the target compound, for corrosion inhibition of mild steel. They found that these compounds effectively inhibited corrosion, demonstrating potential applications in material protection (Heydari et al., 2018).

特性

IUPAC Name |

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-24-18-8-5-17(6-9-18)15-22-20(23)12-7-16-3-10-19(11-4-16)25-14-2-13-21/h3-12H,2,13-15H2,1H3,(H,22,23)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCCKOBSUFKSNE-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)